BenchChemオンラインストアへようこそ!

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine

PTPN5 STEP phosphatase Alzheimer's disease

This ortho-phenylenediamine features a unique push-pull architecture: an electron-donating 2-methoxyphenyl group at N1 and a 4-nitro group. It is a validated micromolar PTPN5 inhibitor (IC50 34.5 µM) for CNS hit-to-lead programs. The pre-installed N1-aryl motif enables one-step cyclocondensation to 1-aryl-5-nitrobenzimidazoles—saving ≥40% yield over linear routes. Optimal ortho-substitution is critical; the phenyl analogue is inactive (EC50 >100 µM). Reliable ≥95% batch purity ensures consistent SAR in parallel synthesis.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 571150-40-8
Cat. No. B2531263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine
CAS571150-40-8
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H13N3O3/c1-19-13-5-3-2-4-12(13)15-11-7-6-9(16(17)18)8-10(11)14/h2-8,15H,14H2,1H3
InChIKeyPENBNISQWFMXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Competitive Title: 1-N-(2-Methoxyphenyl)-4-nitrobenzene-1,2-diamine (CAS 571150-40-8) – Evaluated for N1-Aryl Substitution-Dependent Selectivity in PTPN5/STEP Inhibition and Heterocycle Synthesis


1‑N‑(2‑methoxyphenyl)‑4‑nitrobenzene‑1,2‑diamine (CAS 571150‑40‑8) is an unsymmetrical ortho‑phenylenediamine featuring a strong electron‑withdrawing nitro group at the 4‑position and an electron‑donating 2‑methoxyphenyl substituent on N1. This push‑pull electronic architecture places it at the intersection of medicinal chemistry and heterocycle synthesis. Quantified activity is available against human tyrosine‑protein phosphatase non‑receptor type 5 (PTPN5, also known as STEP), [REFS‑1] while its bifunctional diamine core enables rapid access to benzimidazole libraries used in kinase inhibitor programmes. [REFS‑2]

Why Generic Substitution Fails: Substitution Patterns on the N1‑Aryl Ring Dictate Both Target Engagement Potency and Downstream Synthetic Utility – Key Data for 1‑N‑(2‑Methoxyphenyl)‑4‑nitrobenzene‑1,2‑diamine (CAS 571150‑40‑8)


Close congeners such as N1‑phenyl‑4‑nitrobenzene‑1,2‑diamine, N1‑(4‑methoxyphenyl)‑4‑nitrobenzene‑1,2‑diamine, or the unsubstituted 4‑nitrobenzene‑1,2‑diamine are chemically accessible and often cheaper, but simple replacement is not evidence‑based. The position of the methoxy group on the N1‑aryl ring modulates electron density at the aniline nitrogen, altering the compound’s binding conformation in phosphatase pockets [REFS‑1] and its nucleophilicity in cyclisation reactions [REFS‑2]. Without the ortho‑methoxy substituent, the compound either loses measurable target engagement (e.g., the phenyl analogue shows EC50 > 1E+5 nM) [REFS‑3] or requires additional synthetic steps to install the desired substitution pattern post‑cyclisation. The quantitative evidence below demonstrates that the 2‑methoxyphenyl motif uniquely balances potency, synthetic convergence, and physicochemical properties.

Product‑Specific Quantitative Evidence Guide: 1‑N‑(2‑Methoxyphenyl)‑4‑nitrobenzene‑1,2‑diamine (CAS 571150‑40‑8) – Head‑to‑Head Comparator Data for Procurement Decisions


Evidence Item 1: Target Engagement Potency – PTPN5/STEP Inhibition IC50 of 3.45E+4 nM Places 1‑N‑(2‑Methoxyphenyl)‑4‑nitrobenzene‑1,2‑diamine in a Measurable Activity Window While the Phenyl Analogue Is Inactive

The compound inhibits recombinant human tyrosine‑protein phosphatase non‑receptor type 5 (PTPN5/STEP) with an IC50 of 3.45×10⁴ nM in a colorimetric assay using p‑nitrophenyl phosphate as substrate. [REFS‑1] In contrast, the N1‑phenyl analogue (4‑nitro‑N1‑phenylbenzene‑1,2‑diamine) fails to show inhibition at concentrations up to 1×10⁵ nM (EC50 > 1.00E+5 nM) under comparable cellular conditions. [REFS‑2] The introduction of the ortho‑methoxy group therefore converts an inactive scaffold into a measurable, albeit micromolar, inhibitor.

PTPN5 STEP phosphatase Alzheimer's disease Kinase-phosphatase signaling

Evidence Item 2: Synthetic Convergence – Single‑Step Cyclocondensation to a 1‑(2‑Methoxyphenyl)‑5‑nitro‑1H‑benzimidazole Scaffold, a Privileged Kinase Hinge‑Binder Motif

The target compound contains both the ortho‑diamine functionality required for benzimidazole cyclisation and the N1‑(2‑methoxyphenyl) group pre‑installed. Microwave‑assisted reaction of analogous 4‑nitro‑ortho‑phenylenediamines with carboxylic acids yields 5‑nitro‑2‑aryl‑1H‑benzimidazoles in a single step; [REFS‑1] the 1‑(2‑methoxyphenyl)benzimidazole core is a recognised hinge‑binding motif in kinase inhibitor programmes. [REFS‑2] In contrast, when using unsubstituted 4‑nitrobenzene‑1,2‑diamine, the user must conduct a separate N1‑arylation step (typically Buchwald–Hartwig or Chan–Lam coupling) after cyclisation, which adds 1–2 synthetic steps and typically reduces overall yield by ≤ 40 %. [REFS‑3] The pre‑functionalised target compound therefore eliminates a post‑cyclisation diversification step.

Benzimidazole synthesis Kinase hinge-binder Convergent synthesis Heterocycle chemistry

Evidence Item 3: Physicochemical Differentiation – Calculated LogP and Topological Polar Surface Area (TPSA) Relative to N1‑Phenyl and N1‑(4‑Methoxyphenyl) Isomers

The ortho‑methoxy substituent modulates the compound’s physicochemical profile relative to regioisomeric and des‑methoxy analogues. Calculated properties (ChemAxon/Marvin‑based) for the target compound are: LogP ≈ 2.45, TPSA ≈ 92.5 Ų. The N1‑(4‑methoxyphenyl) isomer (CAS 71491‑43‑5) possesses the same molecular formula and identical LogP but a marginally different TPSA (≈ 94.0 Ų) due to altered hydrogen‑bonding geometry. The N1‑phenyl analogue (CAS 55315‑12‑3) has a lower LogP (≈ 2.10) and lower TPSA (≈ 83.9 Ų). [REFS‑1] The 2‑methoxyphenyl substitution thus preserves a favourable balance between lipophilicity and polarity for CNS penetration while maintaining a TPSA below the 90 Ų threshold often associated with blood‑brain barrier permeability. [REFS‑2]

LogP TPSA Permeability Physicochemical profiling

Best Research and Industrial Application Scenarios for 1‑N‑(2‑Methoxyphenyl)‑4‑nitrobenzene‑1,2‑diamine (CAS 571150‑40‑8) Based on Verifiable Quantitative Evidence


Scenario 1: STEP (PTPN5) Phosphatase Inhibitor Screening for Neurodegenerative Disease Programmes

With a confirmed IC50 of 34.5 µM against recombinant PTPN5, this compound serves as a validated micromolar starting point for hit‑to‑lead optimisation in Alzheimer’s disease and other CNS indications where STEP is implicated. [REFS‑1] The ortho‑methoxy substitution is essential for measurable activity, making the compound preferable over the completely inactive N1‑phenyl analogue. Its physicochemical profile (LogP ≈ 2.45, TPSA ≈ 92.5 Ų) also aligns with CNS MPO criteria. [REFS‑2]

Scenario 2: Convergent Synthesis of 1‑(2‑Methoxyphenyl)‑5‑nitro‑1H‑benzimidazole Kinase Hinge‑Binder Libraries

The pre‑installed N1‑(2‑methoxyphenyl) group allows a single‑step cyclocondensation to deliver the 1‑aryl‑5‑nitrobenzimidazole scaffold, a recognised kinase hinge‑binding motif. [REFS‑3] This convergent route eliminates the need for post‑cyclisation N‑arylation, reducing synthetic steps from 3–4 to 2 and improving overall yield by an estimated ≥ 40 % relative to a linear route starting from unsubstituted 4‑nitro‑o‑phenylenediamine. [REFS‑4]

Scenario 3: Structure–Activity Relationship (SAR) Studies on N1‑Aryl Substitution Effects in Phosphatase and Kinase Targets

The compound’s quantified binding data (IC50 = 34.5 µM for PTPN5) and the contrast with the inactive phenyl analogue (EC50 > 100 µM) provide a clear SAR landmark for medicinal chemists probing the role of ortho‑substitution on the N1‑aryl ring. [REFS‑1] This makes it a valuable reference compound in parallel series comparing N1‑phenyl, N1‑(4‑methoxyphenyl) and N1‑(2‑methoxyphenyl) analogues.

Scenario 4: Quality‑Controlled Procurement of a Defined Ortho‑Functionalised Building Block for Combinatorial Chemistry

Commercially available at ≥95 % purity from multiple vendors, the compound offers reliable batch‑to‑batch consistency for automated parallel synthesis workflows. [REFS‑5] Its dual functionality – a free primary amine at C2 and a pre‑substituted N1‑aryl amine – makes it a versatile point of diversification in library production, where exact isomeric identity (2‑methoxy vs. 4‑methoxy) is critical for SAR interpretation.

Quote Request

Request a Quote for 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.